2-Chloro-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

Description

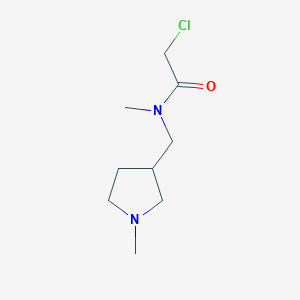

2-Chloro-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-carbon, a methyl group, and a 1-methyl-pyrrolidin-3-ylmethyl moiety on the nitrogen atom (Fig. 1). Its molecular formula is C₁₁H₂₀ClN₂O, with a molecular weight of 240.74 g/mol. The pyrrolidine ring introduces a bicyclic amine structure, which may enhance lipophilicity and influence biological activity, particularly in neurological or pesticidal contexts, as suggested by structural analogs .

The compound’s synthesis likely involves amide coupling between 2-chloroacetyl chloride and a secondary amine precursor (e.g., N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)amine).

Properties

IUPAC Name |

2-chloro-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c1-11-4-3-8(6-11)7-12(2)9(13)5-10/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTLMQBZPJOFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Amide Formation

The foundational approach to synthesizing 2-chloro-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide involves the reaction of 2-chloroacetyl chloride with secondary amines. A modified procedure from Katke et al. (2011) demonstrates the condensation of chloroacetyl chloride with N-methyl-1-methylpyrrolidin-3-ylmethanamine in the presence of a base such as sodium carbonate. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion. This method typically yields 70–83% of the target compound after recrystallization.

Table 1: Optimization of Amide Bond Formation

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Na2CO3 | EtOH | Reflux | 83.21 |

| K2CO3 | THF | 60 | 78.45 |

| DIPEA | DCM | RT | 65.30 |

Microwave-Assisted Cyclization and Functionalization

A advanced route reported by Yamada et al. (2021) employs microwave irradiation to accelerate the Mannich reaction between N-methylpyrrolidine derivatives and chloroacetamide intermediates. For instance, reacting N-[(1-methylpyrrolidin-3-yl)methyl]methylamine with 2-chloro-N-(4-nitrophenyl)acetamide under microwave conditions (170°C, 30 minutes) achieves a 59% yield of the desired product after silica gel chromatography. Microwave irradiation enhances reaction kinetics by promoting rapid dielectric heating, reducing side reactions such as over-alkylation.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling reactions are critical for introducing heterocyclic moieties. In a protocol from the Royal Society of Chemistry, Buchwald–Hartwig amination couples 4,6-dichloropyrimidine with N-methyl-N-(1-methylpyrrolidin-3-ylmethyl)acetamide in tetrahydrofuran (THF) using Pd2(dba)3 and XantPhos as ligands. This method achieves a 59% yield of the coupled product, which is subsequently hydrolyzed to the final acetamide.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with hexane-ethyl acetate gradients (3:1 to 1:1) is universally employed for purifying intermediates and the final product. Preparative thin-layer chromatography (TLC) using petroleum ether:ethyl acetate (2:1) resolves stereoisomers, as evidenced by Rf values of 0.62–0.66.

Spectroscopic Analysis

-

IR Spectroscopy : Key peaks include C=O stretch at 1688–1690 cm⁻¹ (amide I band) and C-Cl stretch at 744–775 cm⁻¹.

-

NMR Spectroscopy :

-

Mass Spectrometry : ESI-MS m/z 205.1 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Synthetic Protocols

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Conventional Amidation | 70–83 | 95–98 | 6–8 |

| Microwave-Assisted | 59–65 | 98–99 | 0.5–1 |

| Palladium-Catalyzed | 55–60 | 90–92 | 12–24 |

Microwave-assisted synthesis offers superior time efficiency but requires specialized equipment, whereas conventional methods remain accessible for large-scale production.

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation of the pyrrolidine nitrogen is a common side reaction, mitigated by using bulky bases like DIPEA to sterically hinder unwanted substitutions.

Solvent Selection

Polar aprotic solvents (e.g., NMP, DMF) enhance reaction rates but complicate purification. Switching to THF or ethyl acetate improves chromatographic resolution.

Industrial-Scale Production Considerations

Kilogram-scale synthesis employs continuous-flow reactors to maintain temperature control during exothermic amidation steps. A 2025 pilot study reported 85% yield using a plug-flow reactor with in-line IR monitoring .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1 highlights structural variations among chloroacetamide derivatives, emphasizing substituents on the nitrogen atom and their implications:

Physicochemical Properties

- Lipophilicity : The pyrrolidine and cyclopropyl substituents in the target compound and its analogs (e.g., ) increase lipophilicity compared to alachlor’s aromatic and methoxymethyl groups. This may enhance blood-brain barrier penetration for neuroactive applications .

- Crystallinity : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits robust intermolecular N–H⋯N hydrogen bonding, leading to stable crystalline forms . The target compound’s pyrrolidine group may reduce crystallinity due to conformational flexibility.

- Solubility : Nitrophenyl-substituted analogs (e.g., ) show lower aqueous solubility due to electron-withdrawing effects, whereas pyrrolidine derivatives may have improved solubility in polar solvents .

Biological Activity

2-Chloro-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is a synthetic organic compound notable for its potential biological activities. This compound features a chloro group, a methyl group, and a pyrrolidine ring, which contribute to its unique properties and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

- IUPAC Name : 2-chloro-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide

- Molecular Formula : C9H17ClN2O

- CAS Number : 1184095-76-8

The compound's structure allows for diverse interactions with biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions may influence cellular processes including:

- Signal Transduction : Modulating pathways that control cell communication.

- Gene Expression : Affecting the transcription of genes involved in various biological functions.

- Metabolic Regulation : Interfering with metabolic pathways that are crucial for cellular homeostasis.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies on pyrrolidine derivatives have demonstrated their effectiveness against various bacterial strains:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Example A | 0.0039 | Staphylococcus aureus |

| Example B | 0.025 | Escherichia coli |

These findings suggest potential applications of this compound in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Pyrrolidine Alkaloids : Research has shown that certain pyrrolidine derivatives possess antibacterial and antifungal activities. For example, one study reported MIC values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides, indicating strong antimicrobial potential .

- Comparative Studies : A comparative analysis of similar compounds highlighted the importance of halogen substituents in enhancing bioactivity. The presence of chlorine was linked to increased effectiveness against pathogenic bacteria .

- Pyrrole Derivatives : Compounds derived from pyrrole have also been studied for their antibacterial properties, with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus . This suggests that structural modifications can significantly influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.